3-Amino-4-(4-chlorophenyl)butanoic acid
Overview
Description
3-Amino-4-(4-chlorophenyl)butanoic acid is a compound of interest due to its structural similarity to baclofen, a well-known GABA_B receptor agonist. The presence of the chlorophenyl group and the butanoic acid moiety suggests that this compound could interact with GABA_B receptors, potentially exhibiting pharmacological activity .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, a lower homologue of 3-amino-4-(4-chlorophenyl)butanoic acid, has been reported. This synthesis involves the introduction of the amino and chlorophenyl groups into the propanoic acid backbone . Although the exact synthesis of 3-amino-4-(4-chlorophenyl)butanoic acid is not detailed, similar synthetic strategies could be employed, such as the functionalization of the butanoic acid chain followed by the introduction of the amino and chlorophenyl groups.
Molecular Structure Analysis
The molecular structure and vibrational spectra of 3-amino-4-(4-chlorophenyl)butanoic acid have been studied using Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectroscopy. Computational methods, including Hartree–Fock and density functional theory (DFT), have been used to predict the molecular electronic energy, geometrical structure, and vibrational spectra. These studies provide insights into the molecular stability and potential energy distribution within the compound .
Chemical Reactions Analysis
While specific chemical reactions of 3-amino-4-(4-chlorophenyl)butanoic acid are not detailed in the provided papers, the compound's structure suggests it could undergo reactions typical for amino acids and chlorinated aromatic compounds. For example, the amino group could be involved in the formation of amides or Schiff bases, while the chlorophenyl moiety could participate in nucleophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-amino-4-(4-chlorophenyl)butanoic acid can be inferred from its molecular structure. The presence of both amino and carboxylic acid functional groups suggests that the compound would exhibit both acidic and basic properties, allowing it to exist in zwitterionic form at certain pH levels. The chlorophenyl group would contribute to the compound's hydrophobic character, potentially affecting its solubility in different solvents. The compound's chiral center also allows for the resolution into enantiomers, which can exhibit different pharmacological activities . The chromatographic separation of isomers has been achieved, indicating the compound's potential for enantiopure applications .
Scientific Research Applications
Molecular and Vibrational Studies
3-Amino-4-(4-chlorophenyl)butanoic acid has been extensively studied for its molecular and vibrational properties. Muthu and Paulraj (2012) investigated its Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectra, providing insights into its molecular electronic energy, vibrational spectra, and thermodynamical properties. This research is crucial for understanding the compound's chemical behavior and potential applications in material science (Muthu & Paulraj, 2012).
Crystal Engineering
The compound has been used in crystal engineering research. Báthori et al. (2015) explored its utility in forming multicomponent crystals, emphasizing its significance in the development of new crystal forms for various applications, including pharmaceuticals (Báthori & Kilinkissa, 2015).
Chromatography and Separation Sciences
Vaccher, Berthelot, Flouquet, and Debaert (1991) developed a chromatographic method for the chiral resolution of 3-Amino-4-(4-chlorophenyl)butanoic acid isomers. This research is critical in separation sciences, particularly in the purification and analysis of chiral compounds (Vaccher et al., 1991).
Nonlinear Optical Materials
Investigations into the first-order hyperpolarizability of 3-Amino-4-(4-chlorophenyl)butanoic acid suggest its potential as a nonlinear optical (NLO) material. This aspect is important in the development of new materials for optoelectronic applications (Vanasundari et al., 2018).
Biochemistry and Pharmacology
From a biochemical perspective, Silverman et al. (1987) examined the substrate stereospecificity and active site topography of gamma-aminobutyric acid aminotransferase for beta-aryl-gamma-aminobutyric acid analogues, including 3-Amino-4-(4-chlorophenyl)butanoic acid. This research is significant for understanding the biochemical pathways and potential pharmacological applications of this compound (Silverman et al., 1987).
Anticonvulsant Research
In the field of anticonvulsant research, Kaplan et al. (1980) prepared Schiff bases of gamma-aminobutyric acid, including 3-Amino-4-(4-chlorophenyl)butanoic acid, testing their efficacy as anticonvulsants and gamma-aminobutyric acid mimetics. This research has implications for the development of new anticonvulsant drugs (Kaplan et al., 1980).
Synthesis of Novel Compounds
Research has also focused on synthesizing new compounds using 3-Amino-4-(4-chlorophenyl)butanoic acid as a base. For instance, Sayed et al. (2003) used it in the preparation of new heterocyclic compounds with expected biological activity, highlighting its role as a building block in synthetic chemistry (Sayed et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-amino-4-(4-chlorophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYHDQUYYVDIPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625869 | |
Record name | 3-Amino-4-(4-chlorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(4-chlorophenyl)butanoic acid | |
CAS RN |
678969-20-5 | |
Record name | 3-Amino-4-(4-chlorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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